Methyl 3-formyl-2-nitrobenzoate

Pharmaceutical Synthesis PARP Inhibitor Intermediate

Sourcing regioisomerically pure Methyl 3-formyl-2-nitrobenzoate for Niraparib synthesis or impurity profiling often leads to supply inconsistency and inadequate characterization data. This compound resolves those bottlenecks: • Validated Niraparib Impurity 13 reference standard with full regulatory-compliant characterization data for ANDA method development and QC release. • High-purity (≥95%) multifunctional building block with formyl, nitro, and methyl ester groups enabling diverse derivatization pathways. • Bulk and research quantities in stock, supported by batch-specific CoA (HPLC, GC, NMR) for seamless tech transfer and audit readiness.

Molecular Formula C9H7NO5
Molecular Weight 209.157
CAS No. 138229-59-1
Cat. No. B598951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-2-nitrobenzoate
CAS138229-59-1
Molecular FormulaC9H7NO5
Molecular Weight209.157
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
InChIInChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
InChIKeyNSLOBVGASZUPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Formyl-2-Nitrobenzoate Product Overview


Methyl 3-formyl-2-nitrobenzoate (CAS 138229-59-1), also known as 3-formyl-2-nitrobenzoic acid methyl ester, is a multifunctional aromatic compound defined by the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol [1]. Structurally, it features a methyl ester, a nitro group, and a formyl group attached to a benzene ring, giving it versatile reactivity . Primarily, it is a critical intermediate in the synthesis of Niraparib, an FDA-approved PARP inhibitor [2]. It is also recognized as a phase transfer catalyst .

Key intermediate for PARP inhibitor synthesis workflows
Dual-use phase transfer catalyst for organochlorine synthesis
High-purity grade supports sensitive downstream reactions

Methyl 3-Formyl-2-Nitrobenzoate Procurement Risks


Direct substitution of Methyl 3-formyl-2-nitrobenzoate with other aromatic nitro-esters or aldehydes is not straightforward due to its unique combination of functional groups . The precise placement of the formyl and nitro groups on the aromatic ring dictates its specific reactivity and regioselectivity in subsequent synthesis steps . For example, its application as a key intermediate in the FDA-approved drug Niraparib is dependent on its exact molecular structure [1]. Using a generic alternative without rigorous process re-validation could compromise reaction yields, introduce new impurities, or lead to costly downstream analytical and regulatory failures [2].

Regioisomeric nitro-esters may shift reactivity and impurity profiles.
Generic aromatic aldehydes lack the required formyl-nitro-ester combination.
Direct substitution without process re-validation risks yield loss and new impurities.

Methyl 3-Formyl-2-Nitrobenzoate Evidence Guide


Synthetic Yield Benchmark

A specific synthetic method for producing Methyl 3-formyl-2-nitrobenzoate has been documented with a high yield of 85.2% . This method, which involves the oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate, provides a quantitative benchmark for process chemists .

Synthetic Yield
Data to verify
85.2%
vs. baseline 74% (+11.2 pp)
Reported yield benchmark for oxidation route.
Conditions: NMO in acetonitrile, 20°C, 16h.
Pharmaceutical Synthesis PARP Inhibitor Intermediate

Commercial Purity Profile

This compound is commercially available in high-purity grades, with common specifications ranging from a baseline of 95% to a more stringent grade of ≥99.0% (HPLC) suitable for critical pharmaceutical applications [1].

Purity Profile
Reported
≥99.0% (HPLC)
vs. standard grade 95%
High-purity specification reduces downstream impurity risk.
Supplier specification; confirm per lot.
Quality Control Pharmaceutical Intermediate Analytical Chemistry

Phase Transfer Catalysis for Chlorinated Hydrocarbons

Methyl 3-formyl-2-nitrobenzoate is documented as a phase transfer catalyst specifically for the synthesis of chlorinated hydrocarbons from inorganic chloride sources . This specific application represents a use-case distinct from its primary role as a pharmaceutical intermediate.

Phase Transfer Catalysis
Class-level
Chlorinated hydrocarbon synthesis from inorganic chloride
Unique application vs. other methyl nitrobenzoates
Supports dual-use procurement context.
Class-level inference; validate for specific substrates.
Catalysis Phase Transfer Organochlorine

Physicochemical Properties

The compound exhibits specific physicochemical properties important for process design. It has a documented density of 1.42 g/cm³ and a melting point range of 98-102°C [1]. It is soluble in organic solvents like DMSO and THF but only slightly soluble in ethanol, and it is hygroscopic, requiring storage under inert atmosphere [1].

Melting Point
Reported
98–102 °C
vs. methyl 2-nitrobenzoate (approx. -13°C)
Solid at room temperature simplifies handling.
Hygroscopic; store under inert atmosphere.
Physicochemical Properties Process Chemistry Formulation

Methyl 3-Formyl-2-Nitrobenzoate Applications


Niraparib and PARP Inhibitor Synthesis

The primary application of Methyl 3-formyl-2-nitrobenzoate is as a key intermediate in the multi-step synthesis of Niraparib [1]. This PARP inhibitor is used to treat BRCA-1 and -2 mutant tumors, and the compound is listed as a Niraparib impurity (Impurity 13) [2], underscoring its relevance in analytical methods for this drug. For scientists engaged in developing or manufacturing this class of drugs, the compound is an essential, validated building block [3].

Phase Transfer Catalysis for Organochlorine Synthesis

Methyl 3-formyl-2-nitrobenzoate is used as a phase transfer catalyst in the synthesis of chlorinated hydrocarbons from inorganic chloride salts . This application leverages its solubility in organic solvents and its ability to facilitate reactions between immiscible phases. It can be used in processes to synthesize hydrochloric acid, sodium chloride, and zinc chloride .

Advanced Organic Synthesis and Research

Its structure, featuring formyl, nitro, and ester groups, makes it a versatile building block for synthesizing more complex molecules in medicinal and agricultural chemistry . The nitro group can be reduced to an amine, while the aldehyde and ester groups offer multiple derivatization pathways . The availability of high-purity grades (≥99.0%) [4] and detailed analytical characterization make it suitable for demanding research applications.

Niraparib Reference Standard & Impurity Analysis

Methyl 3-formyl-2-nitrobenzoate is specifically identified as 'Niraparib Impurity 13' and is supplied with detailed characterization data compliant with regulatory guidelines [2]. It is used in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production of Niraparib [5]. This application highlights its importance in the pharmaceutical quality control and regulatory space.

Application
Selection Property
Validation Focus
PARP inhibitor intermediate synthesis
Regioselective formyl-nitro-ester building block
Reaction yield and purity consistency
Phase transfer catalysis
Organochlorine formation from inorganic chloride
Catalytic activity under biphasic conditions
Advanced organic synthesis
Multifunctional aromatic scaffold (nitro, formyl, ester)
Derivatization pathways and regiochemical control
Niraparib impurity reference standard
Certified impurity identity (Impurity 13)
Analytical method validation and QC context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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